molecular formula C20H19N3O2S B3015628 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 482642-42-2

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B3015628
CAS No.: 482642-42-2
M. Wt: 365.45
InChI Key: KGSWBGSBDFFMTP-UHFFFAOYSA-N
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Description

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Compounds with structures related to 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, such as 3-heteroarylthioquinoline derivatives, have been synthesized and evaluated for their antituberculosis activity. These compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis. Notably, certain derivatives exhibited minimal cytotoxic effects, making them favorable candidates for further drug development (Selvam Chitra et al., 2011).

Antibacterial Activity

Another area of application for related compounds is in the development of antibacterial agents. Novel 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives have been synthesized and shown to exhibit potent antibacterial activity against various bacterial strains. This suggests that compounds with oxadiazole and quinoline moieties could be valuable in addressing bacterial infections (R. S. Joshi et al., 2011).

Synthesis and Characterization of Heterocyclic Compounds

Research into the synthesis and characterization of heterocyclic compounds, including those with oxadiazole rings, has provided insights into novel chemical reactions and potential applications in drug design and organic materials. The versatility of these compounds in chemical synthesis underscores the potential of this compound in contributing to new discoveries in chemistry and pharmacology (N. Peet & S. Sunder, 1984).

Analgesic and Anti-inflammatory Agents

Compounds structurally related to the target molecule have also been investigated for their potential as analgesic and anti-inflammatory agents. For instance, derivatives of 7-trifluoromethylquinoline have been synthesized and found to possess promising anti-inflammatory and analgesic properties without inducing stomach ulceration, suggesting that related compounds could have similar therapeutic benefits (A. Abadi et al., 2005).

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(23-12-6-10-16-9-4-5-11-17(16)23)14-26-20-22-21-18(25-20)13-15-7-2-1-3-8-15/h1-5,7-9,11H,6,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSWBGSBDFFMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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